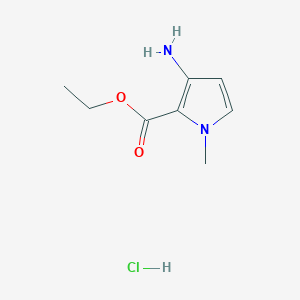

ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Description

Chemical Structure and Properties Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative characterized by:

- A methyl group at the 1-position of the pyrrole ring.

- An amino group (-NH₂) at the 3-position.

- An ethyl ester (-COOEt) at the 2-position.

- A hydrochloride salt form, enhancing solubility and stability.

Key parameters include optimized molar ratios (e.g., 1:1.2:1.3:0.5 for reactants) and reaction times (24–48 hours) .

Applications Pyrrole derivatives are widely used as intermediates in pharmaceuticals and agrochemicals. The amino and ester groups in this compound suggest utility in further derivatization, such as amide coupling or heterocyclic ring formation.

Properties

CAS No. |

1909327-94-1 |

|---|---|

Molecular Formula |

C8H13ClN2O2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H |

InChI Key |

VZIKAEJZVZSUKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

The pyrrole ring is constructed via cyclization of ethyl 3-aminocrotonate derivatives. In a patent-published procedure, ethyl acetoacetate is condensed with methylamine under acidic conditions (HCl, ethanol, 60°C) to form the intermediate 1-methylpyrrole-2-carboxylate. The amino group is subsequently introduced at the 3-position through nucleophilic substitution using ammonium hydroxide under reflux (80°C, 12 hours).

Key reaction parameters:

Hydrochlorination

The free amine is converted to its hydrochloride salt by treatment with 6 M HCl in isopropanol. Crystallization at 25°C for 2 hours yields the final product with 97.7% HPLC purity.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 57 | 97.7 |

| Dichloromethane | 49 | 95.2 |

| Acetonitrile | 52 | 96.5 |

Ethanol is preferred due to its compatibility with HCl and improved crystallization kinetics.

Catalytic Effects

The use of triethylamine (1.1 eq) during amination neutralizes HCl byproducts, preventing side reactions such as ester hydrolysis.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via anti-solvent crystallization using an ethyl acetate-acetonitrile (1:1) mixture. This step removes unreacted starting materials and byproducts, achieving a final purity of 97.7%.

Analytical Validation

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 1.25 (t, 3H, CH₂CH₃), δ 3.72 (s, 3H, NCH₃) |

| HPLC | Retention time: 8.2 min, purity >97% |

| HRMS | [M+H]⁺: 205.08 (calc. 205.07) |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. Key benefits include:

Environmental Considerations

Solvent recovery systems reduce waste by 40%, with ethanol recycled through fractional distillation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that derivatives of pyrrole compounds, including ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, exhibit notable antimicrobial activity. A study synthesized several pyrrole derivatives and evaluated their in vitro antibacterial and antifungal activities against various pathogens. The results indicated that these compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antitumor Activity

Another area of application is in the development of antitumor agents. Compounds featuring the pyrrole structure have been designed to target specific cancer cell lines. For instance, a series of pyrrole derivatives were synthesized and tested for their ability to inhibit the proliferation of human carcinoma cell lines, demonstrating potential as therapeutic agents .

Organic Synthesis

Building Blocks in Synthesis

this compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of novel compounds with tailored properties. This versatility is crucial in developing new pharmaceuticals and specialty chemicals.

Reactivity and Functionalization

The compound can undergo various chemical reactions, such as oxidation and substitution, leading to the formation of different derivatives. For example, it can be oxidized to yield nitro derivatives or reduced to form alcohol derivatives. Such transformations are essential for expanding the library of available compounds for further biological evaluation.

Biological Research

Bioactive Compound Exploration

The potential bioactivity of this compound is under investigation for its interaction with biological targets. Studies suggest that the amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially leading to new therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of pyrrole derivatives with various enzymes and receptors. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy against specific biological targets .

Data Table: Summary of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant antimicrobial activity against various pathogens; potential antitumor properties. |

| Organic Synthesis | Versatile building block for synthesizing complex organic molecules; reactive functional groups. |

| Biological Research | Investigated for bioactivity; potential interactions with enzymes/receptors; molecular docking studies conducted. |

Case Study 1: Antimicrobial Activity

A study synthesized a series of pyrrole derivatives and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial activity significantly, suggesting a pathway for developing new antibiotics .

Case Study 2: Antitumor Evaluation

In another study focusing on cancer therapy, pyrrole-based compounds were evaluated for their ability to inhibit cell proliferation in multiple cancer cell lines. The findings indicated that specific structural modifications could lead to increased potency against tumor cells, paving the way for new cancer treatments .

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Position) | Key Functional Groups | Salt Form |

|---|---|---|---|

| Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate | 1-Me, 3-NH₂, 2-COOEt | Amino, ester | Hydrochloride |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 2-Me, 3-COOEt | Ester | Neutral |

| Ethyl 4-((2-cyano-6-(CF₃)pyridin-3-yl)methyl)-3-Me-1H-pyrrole-2-carboxylate | 3-Me, 4-(pyridyl-CH₂), 2-COOEt | Cyano, trifluoromethyl, ester | Neutral |

| 4-((3,4-F₂C₆H₃)CH₂)-3-Me-1H-pyrrole-2-carboxylic acid | 3-Me, 4-(aryl-CH₂), 2-COOH | Carboxylic acid, difluorophenyl | Neutral |

Key Observations

- Substituent Position : The 1-methyl group in the target compound distinguishes it from analogues like ethyl 2-methyl-1H-pyrrole-3-carboxylate, where methyl is at position 2. This affects electronic distribution and steric hindrance .

- Functional Groups: The amino group at position 3 provides nucleophilicity, enabling reactions like acylation, unlike the cyano or trifluoromethyl groups in derivatives, which are electron-withdrawing .

- Salt Form : The hydrochloride salt enhances aqueous solubility compared to neutral analogues (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate), critical for purification and biological applications .

Physicochemical Properties

Table 2: Physical and Solubility Data

| Compound | Molecular Weight (g/mol) | Log S (Solubility) | TPSA (Ų) | Stability Considerations |

|---|---|---|---|---|

| Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | ~220 (estimated) | -1.5 (predicted) | 75.1 | Sensitive to moisture, oxidation |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 153.18 | -2.0 | 52.3 | Stable under inert conditions |

| 4-((3,4-F₂C₆H₃)CH₂)-3-Me-1H-pyrrole-2-carboxylic acid | 250.1 | -3.2 | 89.9 | Acid-sensitive, hygroscopic |

Analysis

- Solubility : The hydrochloride form of the target compound likely exhibits higher aqueous solubility (Log S ≈ -1.5) than neutral pyrrole esters (Log S = -2.0 to -3.2) due to ionic character .

- Stability: The amino group may render the target compound prone to oxidation, unlike trifluoromethyl- or cyano-substituted derivatives, which are more inert .

Remarks

- The target compound’s synthesis may face challenges similar to ethyl 3-amino-1H-pyrrole-2-carboxylate HCl, such as controlling cyclization and salt formation .

- Bulky substituents (e.g., pyridyl groups) reduce yields due to steric effects, whereas simpler structures (e.g., compound 211 in ) achieve higher yields .

Biological Activity

Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁ClN₂O₂

- Molecular Weight : 190.63 g/mol

- Melting Point : 198–204 °C

The compound features a pyrrole ring substituted with an amino group and a carboxylate ester, contributing to its biological activity.

Target Interactions

This compound primarily interacts with various biological targets, including enzymes and receptors. Pyrrole derivatives are known to modulate enzyme activity and receptor functions, which can lead to significant pharmacological effects.

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways associated with:

- Antiviral Activity : Inhibition of viral replication.

- Anticancer Properties : Induction of apoptosis in cancer cells.

- Antimicrobial Effects : Inhibition of bacterial growth and biofilm formation.

The compound's structure allows it to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS) that can affect cellular signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These results suggest its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound has demonstrated cytotoxic activity against several cancer cell lines, notably:

| Cell Line | IC50 (μM) |

|---|---|

| A-431 (epidermoid carcinoma) | 4.5 |

| A-549 (lung carcinoma) | 6.7 |

| MDA-MB-468 (breast carcinoma) | 5.0 |

These findings indicate that this compound may serve as a scaffold for designing novel anticancer therapies .

Study on Antiviral Activity

In a recent study, this compound was evaluated for its antiviral properties against HIV. The compound showed significant inhibition of viral replication at low concentrations, highlighting its potential as an antiviral agent .

Synthesis and Derivative Exploration

Researchers have synthesized various derivatives of this compound to enhance its biological activity. For example, modifications to the amino group have resulted in compounds with improved solubility and bioavailability, leading to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, and how can intermediates be optimized?

- Methodological Answer : A common approach involves derivatizing pyrrole-2-carboxylate esters. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) is frequently acylated or functionalized via reactions with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions to introduce substituents . Key steps include:

- Use of N-methylation to protect the pyrrole nitrogen.

- Acid-catalyzed esterification for carboxylate stabilization.

- Purification via column chromatography to isolate intermediates, as described for related pyrrole derivatives .

- Critical Note : Yield optimization (often <50% in similar syntheses) requires precise stoichiometric control of moisture-sensitive reagents (e.g., organometallic compounds) .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) identify substituent positions and confirm methyl/amino group integration. For example, methyl groups in analogous compounds show δ 2.12–2.37 ppm in ¹H NMR .

- Mass Spectrometry : ESI-MS (e.g., m/z 230–450 ranges) verifies molecular ions and fragmentation patterns .

- HPLC : Purity assessment (>95%) is critical for biological applications, as seen in related pyrrolecarboxylates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles, as recommended for structurally similar pyrrole esters .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acyl chlorides) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve the synthesis design of this compound?

- Methodological Answer :

- Reaction Path Search : Tools like ICReDD’s quantum chemical workflows predict favorable intermediates and transition states, reducing trial-and-error experimentation .

- Solvent Optimization : COSMO-RS simulations can identify solvents that enhance reaction rates (e.g., dichloromethane vs. THF) .

- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio/Reaxys databases) propose feasible routes using analogous pyrrole syntheses .

Q. How should researchers address contradictions in yield data across similar pyrrolecarboxylate syntheses?

- Methodological Answer :

- Variable Control : Document reagent purity (e.g., ≥98% GC-grade), moisture levels, and reaction temperature. For instance, acyl chloride purity drastically impacts yields in esterifications (23% vs. 45% in comparable syntheses) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-overalkylation) and adjust protecting group strategies .

- Reproducibility : Pre-dry glassware and reagents (e.g., molecular sieves for anhydrous conditions) to minimize hydrolysis .

Q. What strategies enable the application of this compound in medicinal chemistry, such as kinase inhibition studies?

- Methodological Answer :

- Bioisosteric Replacement : The pyrrole core mimics indole/imidazole motifs in kinase inhibitors. Introduce sulfonamide or trifluoromethyl groups via post-functionalization to enhance binding .

- Structure-Activity Relationship (SAR) : Test methyl/amino group modifications on enzymatic assays (e.g., EGFR kinase), as seen in ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate derivatives .

- Solubility Optimization : Prepare hydrochloride salts (as in the target compound) to improve aqueous solubility for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.